molecular formula C20H19N3O4S B12177183 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12177183
M. Wt: 397.4 g/mol
InChI Key: ZLELLAQXVXBPDX-UHFFFAOYSA-N
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Description

3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound with a unique structure that combines a furochromen core with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps. The starting materials often include 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives and 1,3,4-thiadiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetate

Uniqueness

Compared to similar compounds, 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique combination of a furochromen core and a thiadiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C20H19N3O4S/c1-9-12(4)26-17-11(3)18-15(7-14(9)17)10(2)13(19(25)27-18)5-6-16(24)22-20-23-21-8-28-20/h7-8H,5-6H2,1-4H3,(H,22,23,24)

InChI Key

ZLELLAQXVXBPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=NN=CS4)C)C)C

Origin of Product

United States

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